molecular formula C15H18N4O3S B2845237 (1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone CAS No. 1219901-54-8

(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2845237
CAS RN: 1219901-54-8
M. Wt: 334.39
InChI Key: PBNCYHSBZBBCSL-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups. It has a benzimidazole group, a piperazine ring, and a cyclopropylsulfonyl group. The benzimidazole group is a type of heterocycle that is often found in various pharmaceutical drugs . The piperazine ring is a common feature in many drugs and has been associated with a variety of biological activities . The cyclopropylsulfonyl group is less common, but sulfonyl groups in general are known for their ability to form strong hydrogen bonds, which can be important for drug-receptor interactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole ring, the piperazine ring, and the cyclopropylsulfonyl group. These groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzimidazole group might undergo reactions typical of aromatic heterocycles, while the piperazine ring might participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and piperazine groups might make the compound more polar and therefore more soluble in polar solvents .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine derivatives, such as the one , have been the focus of recent methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Anti-tubercular Activity

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Metal-Organic Frameworks (MOFs)

The compound’s imidazole ring can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis .

Therapeutic Potential

Imidazole-containing compounds, like the one , have a broad range of chemical and biological properties. They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-cancer Activity

Some compounds similar to the one have shown significant activity against human prostate cancer cell line DU-145 .

Anti-microbial Activity

Imidazole-containing compounds have been synthesized and evaluated for their anti-microbial activity. The results revealed that seven organic compounds displayed better inhibitory effects on the growth of the tested bacterial strains .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in pharmaceutical applications. This could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3H-benzimidazol-5-yl-(4-cyclopropylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c20-15(11-1-4-13-14(9-11)17-10-16-13)18-5-7-19(8-6-18)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNCYHSBZBBCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

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